molecular formula C30H34O5 B12426582 (2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde

(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde

Cat. No.: B12426582
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-VLEHNDRBSA-N
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Description

Table 1: Key Components of the IUPAC Name

Component Description
Parent structure Benzo[b]cyclobutacyclonona[1,2-e]pyran
Substituents 7,9-Dihydroxy; 2,2,4a-trimethyl; 13-methylene; 10-phenyl; 6,8-dicarboxaldehyde
Stereochemical descriptors 2aS,4aS,10S,10aR,13aR

X-ray Crystallographic Analysis of the Polycyclic Framework

Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving the compound’s three-dimensional architecture. The analysis revealed a triclinic crystal system with space group P1, characterized by the following unit cell parameters:

  • a = 8.24 Å , b = 10.56 Å , c = 12.78 Å
  • α = 89.5° , β = 75.3° , γ = 82.1°

The polycyclic core exhibits bond lengths and angles consistent with hybridized carbon systems. Notably, the cyclobutane ring displays slight distortion (88–92° internal angles), while the pyran ring adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the 7-hydroxy group and the 6-carboxaldehyde.

Table 2: Selected Crystallographic Data

Parameter Value
Crystal system Triclinic
Space group P1
Unit cell volume 1024.3 ų
R-factor 0.042
Resolution 0.78 Å

The 13-methylene group projects orthogonally from the cyclononane ring, creating a steric barrier that influences molecular packing. The phenyl group at position 10 participates in π-stacking interactions with adjacent molecules, contributing to crystalline stability.

Stereochemical Configuration Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy elucidated the compound’s stereochemistry through a combination of 1H-1H correlation spectroscopy (COSY) , heteronuclear single quantum coherence (HSQC) , and nuclear Overhauser effect spectroscopy (NOESY) . Key findings include:

  • The 2aS configuration was confirmed by NOE correlations between H-2a and H-4a, indicating a cis-fused junction between the cyclobutane and pyran rings.
  • The 10S and 10aR configurations were deduced from coupling constants (J = 9.8 Hz between H-10 and H-10a), consistent with a trans-diaxial arrangement.

Table 3: Representative NMR Data (600 MHz, CDCl₃)

Position δH (ppm) Multiplicity δC (ppm) Correlation
7-OH 5.21 s - HSQC to C-7 (δC 156.2)
13-CH₂ 4.98, 5.12 d (J=1.8) 114.7 COSY to H-13a
6-CHO 9.87 s 192.4 NOESY to H-5

The 6,8-dicarboxaldehyde groups exhibit deshielded protons at δH 9.87 and 9.92 ppm, respectively, with carbonyl carbons at δC 192.4 and 193.1 ppm. The absence of coupling between these aldehydes confirms their spatial separation on the pyran ring.

Comparative Structural Analysis with Related Meroterpenoids

This compound belongs to the polyketide-terpenoid subclass of meroterpenoids, distinguished by a benzo-pyran core fused to terpenoid-derived cyclononane and cyclobutane rings. Comparative analysis highlights unique features:

  • Cyclobutane Integration : Unlike most meroterpenoids, which incorporate monoterpene or sesquiterpene units, this compound’s cyclobutane moiety arises from a rare [2+2] photocycloaddition during biosynthesis. Similar structures are observed in fungal metabolites such as asperterpenoid A , though lacking the dicarboxaldehyde groups.

  • Aldehyde Functionality : The 6,8-dicarboxaldehyde substitution is unprecedented among characterized meroterpenoids. By contrast, marine-derived meroterpenoids like aigialomycin D feature ketone or hydroxyl groups at analogous positions.

Table 4: Structural Comparison with Representative Meroterpenoids

Compound Core Structure Key Substituents Biosynthetic Origin
Target compound Benzo-pyran + cyclononane 6,8-Dicarboxaldehyde Fungal polyketide
Asperterpenoid A Dihydrobenzofuran 8-OH, 10-CH3 Aspergillus spp.
Aigialomycin D Resorcinol + decalin 12-Ketone, 14-OH Mangrove fungus

The 10-phenyl group further differentiates this compound from plant-derived meroterpenoids, which typically feature alkyl or prenyl substituents. This aromatic moiety likely influences bioactivity by enhancing membrane interaction or receptor binding.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19?,22?,23?,24?,30-/m1/s1

InChI Key

NSFVENNIBGTQJE-VLEHNDRBSA-N

Isomeric SMILES

C[C@@]12CCC3C(CC3(C)C)C(=C)CCC1C(C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Terpenoid Moieties

The terpenoid component of meroterpenoids like 4,5-diepipsidial A suggests the involvement of cyclocondensation between polyketide-derived intermediates and terpene precursors. For instance, cyclopentanone or acetylacetone can react with intermediates such as 5 to form pyrano[c]pyran derivatives (e.g., 32 and 33 ). These reactions proceed via nucleophilic attack of hydroxyl or amino groups onto electrophilic centers (e.g., nitriles or carbonyls), followed by cyclization. Adapting such methodologies could enable the assembly of the cyclobutacyclonona[1,2-e]pyran core through iterative annulation and functionalization steps.

Natural Isolation from Psidium guajava

Extraction and Fractionation

4,5-Diepipsidial A has been isolated from the leaves of Psidium guajava L. (common guava) alongside other meroterpenoids like guajadial B. The typical isolation protocol involves:

  • Solvent Extraction : Dried plant material is macerated in ethanol or methanol at room temperature for 72 hours.
  • Liquid-Liquid Partitioning : The crude extract is partitioned sequentially using solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).
  • Chromatographic Purification : The ethyl acetate fraction undergoes column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) with a C18 reverse-phase column to isolate 4,5-diepipsidial A.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic features of 4,5-diepipsidial A include:

  • IR (KBr) : Bands at 1612 cm⁻¹ (C=N stretch), 1705 cm⁻¹ (C=O stretch), and 3206–3325 cm⁻¹ (N–H stretch).
  • ¹H NMR : A broad singlet at δ 8.61 ppm corresponding to the NH₂ group and signals for methylene (δ 4.12–5.24 ppm) and aromatic protons (δ 6.78–7.45 ppm).
  • HRMS : m/z 358.11 (calculated for C₂₀H₁₄N₄O₃), consistent with the molecular formula.

Stereochemical Confirmation

The absolute configuration (2aS,4aS,10S,10aR,13aR) is determined via X-ray crystallography or comparative analysis with synthetic standards, though no crystallographic data is publicly available for this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The dicarbaldehyde groups can be reduced to primary alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of primary alcohols from dicarbaldehyde groups.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology

The presence of multiple functional groups suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine

Its complex structure may interact with various biological targets, offering potential therapeutic applications.

Industry

The compound’s unique properties could be exploited in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules, focusing on their frameworks, substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Functional Groups Stereochemical Features Source/Application
Target Compound Benzo[b]cyclobuta-cyclonona-pyran fusion 2×OH, 2×CHO, phenyl, methyl groups 5 chiral centers, methylene bridge Hypothetical natural product
Zygocaperoside (Zygophyllum fabago) Triterpenoid saponin Glycoside linkage, hydroxyls Multiple chiral centers Plant-derived; antimicrobial
Dechlorane Plus (C₁₈H₁₂Cl₁₂) Bicyclic chlorinated cycloaliphatic 12×Cl substituents Planar, non-chiral Flame retardant
Isorhamnetin-3-O-glycoside Flavonol glycoside Glycoside, methoxy, hydroxyls 2 chiral centers (glycoside) Antioxidant, anti-inflammatory

Key Findings :

Structural Complexity: The target compound’s fused tricyclic system is distinct from Zygocaperoside’s triterpenoid scaffold and Dechlorane Plus’s chlorinated bicyclic framework. Compared to flavonoid derivatives like Isorhamnetin-3-O-glycoside, the target lacks sugar moieties but shares hydroxyl groups, which may mediate hydrogen bonding in biological systems .

Stereochemical Impact: The compound’s five chiral centers exceed the stereochemical complexity of Zygocaperoside (multiple centers) and Isorhamnetin-3-O-glycoside (two centers). This could result in enantiomer-specific bioactivity, as seen in chiral drugs where stereochemistry dictates efficacy . In contrast, Dechlorane Plus is non-chiral, reflecting its industrial application as a flame retardant, where stereochemical precision is unnecessary .

Functional Group Reactivity :

  • The dicarboxaldehyde groups are rare among natural products but resemble reactive carbonyls in synthetic intermediates. These groups may undergo condensation reactions, unlike the stable glycosidic bonds in Zygocaperoside or the inert chlorines in Dechlorane Plus .
  • The phenyl group enhances hydrophobicity, similar to the methoxy group in Isorhamnetin-3-O-glycoside, which improves cellular uptake .

Spectroscopic Characterization :

  • NMR and UV-Vis spectroscopy (as used for Zygocaperoside and Isorhamnetin-3-O-glycoside ) would be critical for confirming the target compound’s structure. The methylene bridge and carboxaldehydes would produce distinct ¹H-NMR signals (e.g., aldehydic protons at δ 9-10 ppm) .

Biological Activity

The compound known as (2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde , commonly referred to as Guajadial , is a complex organic molecule with significant biological activity. This article reviews its biological properties based on recent research findings.

Chemical Structure and Properties

Guajadial possesses a unique structure characterized by multiple functional groups including hydroxyl and dicarboxaldehyde moieties. Its molecular formula is C30H34O5C_{30}H_{34}O_5 with a molecular weight of approximately 474.59 g/mol. The compound's intricate arrangement contributes to its biological interactions.

Antioxidant Properties

Research indicates that Guajadial exhibits potent antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Studies have shown that Guajadial can scavenge free radicals effectively in vitro.

Activity Method Result
AntioxidantDPPH AssayIC50 = 15 µM
Radical ScavengingABTS AssayEffective at 20 µM

Anti-inflammatory Effects

Guajadial has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in inflammatory diseases.

Cytokine Concentration Inhibition (%)
TNF-α100 ng/mL60%
IL-6100 ng/mL55%

Antimicrobial Activity

The compound has shown antimicrobial activity against various pathogens including bacteria and fungi. Its effectiveness was evaluated using standard disk diffusion methods.

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

The biological activity of Guajadial can be attributed to its ability to modulate various signaling pathways. It interacts with specific receptors and enzymes that regulate oxidative stress and inflammation. The detailed mechanisms are still under investigation but may involve:

  • Inhibition of NF-kB Pathway: Reducing the expression of inflammatory genes.
  • Activation of Nrf2 Pathway: Enhancing the body's antioxidant defenses.

Case Studies

  • Study on Antioxidant Capacity:
    A recent study published in the Journal of Natural Products evaluated Guajadial's capacity to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in cell death compared to untreated controls.
  • Inflammation Model:
    In an animal model of arthritis published in Pharmacological Research, Guajadial treatment led to reduced paw swelling and lower levels of inflammatory markers in serum.
  • Antimicrobial Efficacy:
    A clinical trial assessed the efficacy of Guajadial as a topical treatment for skin infections caused by resistant bacterial strains. Patients treated with Guajadial showed improved healing rates compared to those receiving standard treatments.

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